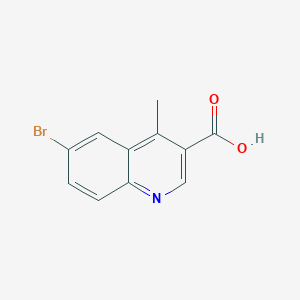

6-Bromo-4-Methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-4-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZOKLNGXQIFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653673 | |

| Record name | 6-Bromo-4-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-36-8 | |

| Record name | 6-Bromo-4-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1095010-36-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-Methylquinoline-3-carboxylic Acid

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry. First discovered in coal tar in 1834, its derivatives have become foundational components in a vast array of therapeutic agents. The introduction of specific substituents onto this core structure allows for the fine-tuning of pharmacological activity, leading to potent drugs for treating malaria (Chloroquine), cancer, and bacterial infections (Fluoroquinolones).

This compound is a highly functionalized derivative of significant interest. The bromine atom at the 6-position offers a site for further synthetic modification, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for drug screening. The 4-methyl and 3-carboxylic acid groups are crucial pharmacophoric elements found in numerous biologically active quinolines, with the carboxylate often forming key interactions, such as salt bridges or hydrogen bonds, with biological targets like the enzyme Dihydroorotate Dehydrogenase (DHODH).[1] This guide provides a detailed exploration of the most effective and scientifically robust pathways for the synthesis of this valuable compound, focusing on the underlying mechanisms and practical experimental considerations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible precursor molecules that are either commercially available or readily synthesized. For this compound, two primary disconnections of the quinoline core lead to two powerful and well-established name reactions: the Pfitzinger Synthesis and the Friedländer Synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: The Pfitzinger Quinoline Synthesis

The Pfitzinger reaction is a cornerstone for preparing quinoline-4-carboxylic acids.[2] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1] This pathway is highly convergent and directly installs the required carboxylic acid functionality.

Mechanism and Rationale

The reaction is initiated by the base-catalyzed hydrolysis of 5-bromoisatin to open the lactam ring, forming the corresponding isatic acid salt. This intermediate then undergoes condensation with the enolate of ethyl acetoacetate. The subsequent intramolecular cyclization via attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration, yields the aromatic quinoline ring system.

Caption: Key stages of the Pfitzinger synthesis pathway.

Experimental Protocol: Pfitzinger Synthesis

This protocol describes a robust method for synthesizing the target compound.

Materials:

-

5-Bromoisatin

-

Ethyl acetoacetate

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (2.0 eq) in a 1:1 mixture of ethanol and water.

-

Isatin Ring Opening: Add 5-bromoisatin (1.0 eq) to the basic solution and heat the mixture to reflux for 30 minutes. This step facilitates the hydrolytic opening of the isatin lactam ring to form the potassium salt of 5-bromoisatic acid.

-

Condensation: To the refluxing solution, add ethyl acetoacetate (1.2 eq) dropwise over 15 minutes. The color of the reaction mixture will typically darken.

-

Cyclization and Saponification: Continue to heat the mixture at reflux for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). During this extended reflux, the initial condensation product cyclizes, dehydrates, and the ethyl ester at the 3-position is saponified to the carboxylate salt.

-

Work-up and Isolation: After cooling to room temperature, transfer the reaction mixture to a beaker and cool further in an ice bath. Slowly acidify the mixture to a pH of ~2-3 with concentrated HCl. This protonates the carboxylate, causing the product to precipitate.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, to yield this compound as a solid.

Pathway 2: The Friedländer Synthesis

The Friedländer synthesis is another powerful method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by either acid or base.[3][4][5]

Mechanism and Rationale

For the target molecule, the ideal starting materials are 2-amino-5-bromoacetophenone and an active methylene compound like diethyl malonate or ethyl acetoacetate. The mechanism proceeds via an initial aldol-type condensation between the two carbonyl components, followed by dehydration. The resulting intermediate then undergoes an intramolecular condensation between the aniline nitrogen and the remaining carbonyl group, which, after a final dehydration step, yields the fully aromatic quinoline ring.[3] Using diethyl malonate directly would yield an ester at the 3-position, which requires a subsequent hydrolysis step.

Caption: Workflow for the Friedländer synthesis and subsequent hydrolysis.

Experimental Protocol: Friedländer Synthesis

Materials:

-

2-Amino-5-bromoacetophenone

-

Diethyl malonate

-

p-Toluenesulfonic acid (PTSA) or Iodine (as catalyst)[3]

-

Toluene or other high-boiling solvent

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH) / Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

Procedure: Step 1: Cyclocondensation

-

Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add 2-amino-5-bromoacetophenone (1.0 eq), diethyl malonate (1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.1 eq), and toluene.

-

Reaction: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.

-

Isolation of Ester: Once the reaction is complete (typically 4-8 hours), cool the mixture. Remove the toluene under reduced pressure. The crude residue, containing Ethyl 6-Bromo-4-methylquinoline-3-carboxylate, can be purified by column chromatography or carried directly to the next step.

Step 2: Saponification

-

Hydrolysis: Dissolve the crude ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reflux: Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete consumption of the ester.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of ~2-3.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize from aqueous ethanol to obtain the pure this compound.

Data Summary and Comparison

The choice between the Pfitzinger and Friedländer pathways often depends on the availability and cost of the starting materials. Both methods are robust and can be optimized for high yields.

| Parameter | Pfitzinger Synthesis | Friedländer Synthesis |

| Primary Reactants | 5-Bromoisatin, Ethyl acetoacetate | 2-Amino-5-bromoacetophenone, Diethyl malonate |

| Key Transformation | Base-catalyzed condensation/cyclization | Acid-catalyzed condensation/cyclization |

| Number of Steps | Typically one pot to the final acid | Two distinct steps (cyclization, then hydrolysis) |

| Key Intermediate | Isatic acid salt | Quinoline-3-carboxylate ester |

| Advantages | Direct formation of the carboxylic acid. | Milder initial reaction conditions may be possible. |

| Challenges | Requires synthesis of 5-bromoisatin if not available. | Requires synthesis of the aminoketone. |

Conclusion

The synthesis of this compound is effectively achieved through well-established synthetic routes in heterocyclic chemistry. The Pfitzinger synthesis offers a highly efficient, one-pot approach directly yielding the target carboxylic acid from 5-bromoisatin. The Friedländer synthesis provides a reliable two-step alternative, proceeding through a stable carboxylate ester intermediate. The selection of the optimal pathway by a research or development team will ultimately be guided by factors such as starting material accessibility, scalability, and overall cost-effectiveness. Both methods underscore the versatility of classic name reactions in constructing complex, functionalized scaffolds for modern chemical and pharmaceutical research.

References

-

Title: Friedländer synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Gould–Jacobs reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

-

Title: Friedlander synthesis of quinoline derivatives Source: ResearchGate URL: [Link]

-

Title: The Friedländer Synthesis of Quinolines Source: Organic Reactions URL: [Link]

-

Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: National Institutes of Health URL: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

physicochemical properties of 6-Bromo-4-Methylquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-Methylquinoline-3-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a critical pharmacophore in drug discovery, forming the core of numerous therapeutic agents. The strategic placement of a bromine atom at the C6 position, a methyl group at C4, and a carboxylic acid at C3 creates a unique electronic and steric profile, making it a valuable intermediate for chemical synthesis and a candidate for biological screening. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid group provides a site for amide bond formation or salt formation, influencing solubility and pharmacokinetic properties.

This guide provides a comprehensive overview of the known and predicted . Due to the limited availability of experimental data in public literature for this specific molecule, this document integrates computational predictions with established, field-proven methodologies for its empirical characterization. We will detail the standard analytical workflows required to validate these properties, offering a robust framework for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous identification of the molecular structure.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₈BrNO₂[1]

-

SMILES: CC1=C2C=C(C=CC2=NC=C1C(=O)O)Br[1]

-

InChI: InChI=1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15)[1]

Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates for a compound's properties. The following data has been derived from predictive algorithms and provides a baseline for experimental design.

| Property | Predicted Value | Source |

| Molecular Weight | 266.09 g/mol | Calculated |

| Monoisotopic Mass | 264.97385 Da | PubChemLite[1] |

| XlogP | 2.8 | PubChemLite (Predicted)[1] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

Methodologies for Experimental Characterization

To rigorously define the physicochemical profile of this compound, a series of standardized analytical experiments are required. The following protocols represent the gold-standard approach for obtaining reliable empirical data.

Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp, well-defined melting point suggests a highly pure crystalline solid, whereas a broad melting range often indicates the presence of impurities which disrupt the crystal lattice.

Experimental Protocol (Capillary Method):

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the crystalline solid.

-

Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute for a preliminary rapid scan.

-

Observe the approximate melting range.

-

Allow the apparatus to cool significantly.

-

Prepare a new sample and heat rapidly to about 20 °C below the previously observed melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Solubility Assessment

Causality: Solubility is a paramount property in drug development, directly impacting bioavailability and formulation. Assessing solubility in a range of aqueous and organic solvents provides insight into the compound's polarity and potential for formulation in different delivery vehicles.

Experimental Protocol (Thermodynamic Solubility):

-

Add a pre-weighed excess of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol) in a glass vial.

-

Seal the vial and agitate the suspension at a constant temperature (typically 25 °C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect for the presence of undissolved solid.

-

Filter the suspension through a 0.45 µm filter to remove any solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The measured concentration represents the thermodynamic solubility in that solvent. For similar compounds, solubility is often limited in water but higher in polar organic solvents like DMSO.[2][3]

Acidity Constant (pKa) Determination

Causality: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, two key ionizable groups exist: the carboxylic acid (acidic) and the quinoline nitrogen (basic). The ionization state profoundly affects solubility, membrane permeability, and receptor binding. The carboxylic acid pKa is expected to be in the range of 3-5, while the quinoline nitrogen pKa is typically lower than that of pyridine due to the fused benzene ring.[2][4][5]

Experimental Protocol (Potentiometric Titration):

-

Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if aqueous solubility is low).

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa of the carboxylic acid.

-

In a separate experiment, titrate a solution of the compound with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the quinoline nitrogen.

-

Record the pH value after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Analytical Characterization Workflow

A comprehensive analytical workflow is essential for confirming the structure and purity of a newly synthesized or acquired batch of the compound.

Spectroscopic and Chromatographic Analysis

A. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and elemental composition.

-

Methodology: Electrospray Ionization (ESI) is the preferred method. In positive ion mode ([M+H]⁺), the expected m/z would be approximately 265.9811 and 267.9791, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₁H₈BrNO₂) to within 5 ppm accuracy.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide definitive structural confirmation.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the proton at the C2 or C5 position, a singlet for the methyl group (likely around 2.5 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR: The spectrum would display 11 distinct carbon signals, including signals for the carboxyl carbon (~165-175 ppm), the methyl carbon (~20 ppm), and the carbons of the aromatic rings, including the carbon atom attached to the bromine.

C. Infrared (IR) Spectroscopy

-

Purpose: To identify key functional groups.

-

Expected Peaks:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the quinoline aromatic system in the 1450-1600 cm⁻¹ region.

-

A C-Br stretch, which would appear in the fingerprint region (< 700 cm⁻¹).

-

D. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound.

-

Methodology: A reverse-phase HPLC method is appropriate for this type of molecule.[6]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV spectrophotometer, monitoring at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm or 320 nm).

-

Output: Purity is reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Conclusion

While experimental data for this compound remains scarce in the public domain, this guide establishes a comprehensive framework for its complete physicochemical characterization. The provided computational data serves as a reliable starting point for analysis. By employing the detailed experimental protocols for determining melting point, solubility, pKa, and spectroscopic identity, researchers can generate the robust data package necessary for advancing this compound in synthesis programs or drug discovery pipelines. The self-validating nature of this multi-faceted analytical approach ensures the highest degree of scientific integrity and provides the authoritative grounding required for critical research and development decisions.

References

-

SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]

-

PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Alchemist-chem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China. Available from: [Link]

-

PubChemLite. This compound (C11H8BrNO2). Available from: [Link]

-

PubChem. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

-

UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChemLite. 6-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Available from: [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

-

ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

-

MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China | CAS 886364-77-6 | Specifications, Applications, Safety Data [quinoline-thiophene.com]

- 3. selleckchem.com [selleckchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 6-Bromo-4-Methylquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides a comprehensive overview of a specific, promising derivative: 6-Bromo-4-Methylquinoline-3-carboxylic acid. While this compound is a relatively niche molecule without a dedicated CAS number found in major databases, its structural motifs—the quinoline core, the bromine substituent, and the carboxylic acid group—suggest significant, unexplored potential in drug discovery. This document synthesizes information on its physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential therapeutic applications by drawing parallels with structurally related, biologically active molecules. Particular attention is given to its potential as an inhibitor of key enzymes such as Prostaglandin F2α Synthase and Dihydroorotate Dehydrogenase (DHODH).

Introduction: The Quinoline-3-Carboxylic Acid Scaffold

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities. The introduction of a carboxylic acid at the 3-position and other substituents on the carbocyclic ring creates a pharmacophore that is central to many antibacterial agents (e.g., quinolone antibiotics) and compounds targeting various enzymes and receptors. The bromine atom at the 6-position often enhances binding affinity and modulates the electronic properties of the molecule, while the methyl group at the 4-position can provide steric bulk and influence the compound's metabolic stability and binding orientation. This guide focuses on the unique combination of these features in this compound, postulating its value as a lead compound for further investigation.

Physicochemical and Structural Profile

A precise CAS number for this compound is not readily found in prominent chemical databases, suggesting it is a novel or less-common research compound. However, its structural identity can be clearly defined. In contrast, the related compound, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, is well-documented with CAS Number 98948-95-9.[1][2]

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₈BrNO₂ |

| SMILES | Cc1c(c(nc2cc(Br)ccc12)C(=O)O) |

| InChI Key | JWZOKLNGXQIFLK-UHFFFAOYSA-N |

Table 2: Predicted and Known Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 266.09 g/mol | Calculated |

| Monoisotopic Mass | 264.974 g/mol | Predicted |

| XLogP3 | 2.5 - 2.8 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Form | Solid (Predicted) | [2] |

Synthesis and Mechanistic Insights

While a specific, published synthesis for this compound is not available, a highly plausible and efficient route can be designed based on the well-established Gould-Jacobs reaction.[3][4][5][6] This method is ideal for constructing the quinoline core with the desired substitution pattern.

The reaction proceeds in two key stages:

-

Condensation: 4-bromoaniline is reacted with a suitable β-ketoester, in this case, ethyl 2-methylacetoacetate. This step involves a nucleophilic attack of the aniline nitrogen onto the keto-group of the ester, followed by dehydration to form an enamine intermediate.

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (typically in a high-boiling point solvent like diphenyl ether), followed by tautomerization to yield the aromatic quinoline ring system. Subsequent hydrolysis of the ethyl ester under basic conditions affords the final carboxylic acid product.

Proposed Synthetic Workflow

Caption: Proposed Gould-Jacobs synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of Ethyl 2-((4-bromophenyl)amino)but-2-enoate (Intermediate C)

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-bromoaniline (1.0 eq), ethyl 2-methylacetoacetate (1.1 eq), and toluene (approx. 0.5 M).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux and continue until water evolution ceases.

-

Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude enamine can often be used in the next step without further purification.

-

-

Step 2: Synthesis of this compound (Product G)

-

Add the crude enamine intermediate from Step 1 to a flask containing a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes, monitoring the reaction by TLC.[7]

-

Cool the mixture to room temperature and dilute with hexane to precipitate the crude quinoline ester. Filter and wash the solid with hexane.

-

Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).

-

Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3.

-

The carboxylic acid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Biological and Pharmacological Context

The structural features of this compound suggest its potential as an inhibitor for several important biological targets.

Potential as a Prostaglandin F2α Synthase Inhibitor

Prostaglandin F2α (PGF2α) is a lipid compound involved in inflammation, smooth muscle contraction, and pain signaling.[8][9] Its synthesis from Prostaglandin H2 is catalyzed by Prostaglandin F synthase (PGFS), an enzyme from the aldo-keto reductase family.[10][11] Inhibition of this pathway is a promising strategy for developing novel anti-inflammatory and analgesic drugs.[8] Recent computational studies on 6-bromo-3-methylquinoline analogues have highlighted their potential as PGF2α inhibitors, suggesting that the 6-bromoquinoline core is a viable scaffold for targeting PGFS. The 4-methyl-3-carboxylic acid substitution pattern of the title compound could offer a unique binding mode within the enzyme's active site, warranting further investigation.

Potential as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[12] Consequently, DHODH is a validated target for anticancer and autoimmune therapies.[13][14] Extensive research has shown that quinoline derivatives, particularly those bearing a carboxylic acid group, are potent inhibitors of human DHODH (hDHODH).[13][15][16] Structure-activity relationship (SAR) studies have specifically indicated that a bromine atom on the quinoline ring is beneficial for potency against hDHODH.[13][15] Given that this compound possesses both the key carboxylic acid pharmacophore and the beneficial bromine substituent, it stands as a strong candidate for evaluation as a novel hDHODH inhibitor.

Drug Discovery and Evaluation Workflow

The exploration of this compound as a therapeutic agent would follow a standard preclinical drug discovery workflow.

Caption: A typical workflow for evaluating the therapeutic potential.

Conclusion and Future Directions

This compound is a structurally compelling molecule that, despite its current obscurity, holds considerable promise for medicinal chemistry and drug development. Its synthesis is achievable through well-understood and robust chemical reactions like the Gould-Jacobs synthesis. Based on compelling evidence from structurally related analogues, this compound is a prime candidate for investigation as an inhibitor of Prostaglandin F2α Synthase and Dihydroorotate Dehydrogenase. Future research should focus on the definitive synthesis and characterization of this compound, followed by rigorous in vitro screening against these targets to validate its therapeutic potential. Subsequent lead optimization and preclinical evaluation could pave the way for a new class of anti-inflammatory or anticancer agents.

References

-

Wang, J., Diao, Y., Zhu, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7, 933-939. Available at: [Link]

-

RSC Publishing. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. Available at: [Link]

-

PubMed. (n.d.). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

East China Normal University. (n.d.). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. Available at: [Link]

-

Wikiwand. (n.d.). Gould–Jacobs reaction. Available at: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

-

Biotage. (n.d.). AN056 Gould Jacobs Quinoline forming reaction. Available at: [Link]

-

National Institutes of Health. (n.d.). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

-

Patsnap Synapse. (2024). What are PGF2α antagonists and how do they work? Available at: [Link]

-

Wikipedia. (n.d.). Prostaglandin. Available at: [Link]

-

PubMed. (n.d.). Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle. Available at: [Link]

-

Wikipedia. (n.d.). Prostaglandin F synthase. Available at: [Link]

-

PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Available at: [Link]

-

LookChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China. Available at: [Link]

-

PubChemLite. (n.d.). 6-bromo-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

Sources

- 1. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 98948-95-9 [sigmaaldrich.com]

- 3. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 4. iipseries.org [iipseries.org]

- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. ablelab.eu [ablelab.eu]

- 8. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]

- 9. Prostaglandin - Wikipedia [en.wikipedia.org]

- 10. Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - East China Normal University [pure.ecnu.edu.cn]

An In-Depth Technical Guide to the Organic Solvent Solubility of 6-Bromo-4-Methylquinoline-3-carboxylic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 6-Bromo-4-Methylquinoline-3-carboxylic acid. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust theoretical framework based on its physicochemical properties and structural attributes. We predict its solubility behavior across different solvent classes and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This document is intended for researchers, chemists, and formulation scientists, empowering them to make informed decisions in solvent selection and process development.

Introduction to this compound and the Imperative of Solubility

This compound is a substituted heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimalarials and antibacterials.[1][2] The specific substitutions on this molecule—a bromine atom, a methyl group, and a carboxylic acid—create a unique combination of lipophilic and hydrophilic characteristics that directly govern its behavior in solution.

Understanding and quantifying the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development.[3] Key processes where solubility data is indispensable include:

-

Reaction Chemistry: Selecting a suitable solvent that can dissolve reactants to an effective concentration is fundamental for reaction kinetics and yield.

-

Crystallization and Purification: The choice of solvent system is paramount for controlling crystallization, isolating the desired polymorph, and removing impurities.[4]

-

Formulation Development: For a drug to be effective, it must be formulated in a delivery system. Solubility in various excipients and solvents dictates the feasibility of developing oral, topical, or parenteral dosage forms.[5]

-

Pharmacokinetic Profiling: Solubility is a key determinant of a drug's dissolution rate and subsequent absorption and bioavailability (ADMET properties).[6]

This guide will first deconstruct the molecule's structure to predict its solubility, then provide the practical methodology to confirm these predictions experimentally.

Physicochemical & Structural Analysis

To predict how this compound will dissolve, we must first understand its inherent chemical properties. The molecule's structure is a careful balance of competing forces, as illustrated below.

The key functional groups that dictate its solubility are:

-

Quinoline Ring System: A large, aromatic, and largely non-polar scaffold.

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties and is a primary driver for interaction with polar solvents.

-

Bromo (-Br) Group: An electron-withdrawing group that increases the molecular weight and contributes to lipophilicity.

-

Methyl (-CH₃) Group: A small, non-polar alkyl group that enhances lipophilicity.

Table 1: Predicted Physicochemical Properties and Comparison with an Analog

| Property | This compound (Target) | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Analog)[7] | Rationale for Difference |

| Molecular Formula | C₁₁H₈BrNO₂ | C₁₀H₆BrNO₃ | Addition of a CH₂ unit, removal of an Oxygen. |

| Molecular Weight | ~282.1 g/mol | 268.06 g/mol | Higher due to the methyl group vs. hydroxyl. |

| Predicted XLogP3 * | ~3.0 - 3.5 | 2.5 | The replacement of a polar -OH group with a non-polar -CH₃ group significantly increases lipophilicity (higher logP). |

| Hydrogen Bond Donors | 1 (from -COOH) | 2 (from -COOH and -OH) | Removal of the phenolic hydroxyl group. |

| Hydrogen Bond Acceptors | 3 (from -COOH and N) | 4 (from -COOH, -OH, and N) | Removal of the hydroxyl oxygen. |

*XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipophilicity and lower water solubility. The value for the target compound is an educated estimate based on structural comparison.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[8][9] this compound is an amphiphilic molecule, possessing both polar and non-polar regions. Its solubility will therefore be a matter of competition between these regions and their affinity for the solvent.

Based on this analysis, we can predict the following solubility profile:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar carboxylic acid group, while their organic nature can accommodate the non-polar quinoline ring.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and other alcohols. These solvents can act as both hydrogen bond donors and acceptors, interacting well with the carboxylic acid. However, the large non-polar backbone of the molecule may limit the overall solubility compared to in DMSO.

-

Low to Moderate Solubility: Expected in solvents of intermediate polarity like Tetrahydrofuran (THF) and Acetone.

-

Poor to Insoluble: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. These solvents lack the ability to form hydrogen bonds or strong dipole-dipole interactions, making them poor at solvating the highly polar carboxylic acid group. The energetic penalty of breaking the strong intermolecular hydrogen bonds of the solute's crystal lattice would not be compensated by weak van der Waals interactions with the solvent.[10]

Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask method.[11] It is a reliable and robust technique that measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[12]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solid in the solution becomes constant). After separating the undissolved solid, the concentration of the solute in the clear, saturated supernatant is measured analytically.

Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, Ethanol, Methanol, THF, Acetonitrile, Toluene, Hexane)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solid to 2 mL of each solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A 24-hour period is common for initial assessment, with some compounds requiring 48-72 hours to reach full equilibrium.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the solid settle. Then, separate the solid from the liquid. The preferred method is centrifugation at high speed, followed by careful withdrawal of the supernatant.

-

Filtration: Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Express the final result in units such as mg/mL or mol/L.

Practical Implications & Solvent Selection

The theoretical and experimental solubility data guide critical decisions in the laboratory:

-

For Synthesis: If the compound is a product, a solvent with moderate solubility at high temperatures but lower solubility at room temperature would be ideal for recrystallization. Based on our predictions, a mixed solvent system like ethanol/water might be effective.

-

For Purification (Chromatography): A solvent that provides good solubility but also allows for interaction with the stationary phase is needed. A mixture of a non-polar solvent (like hexane or toluene) with a more polar modifier (like ethyl acetate or ethanol) is common.

-

For Formulation (e.g., for in-vitro assays): DMSO is a common choice for creating high-concentration stock solutions due to its powerful solvating ability for a wide range of organic molecules.[13] These stock solutions are then diluted into aqueous buffers for biological testing.

Conclusion

While a definitive, published table of solubility data for this compound remains elusive, a thorough analysis of its molecular structure provides a strong predictive framework. The molecule's amphiphilic nature, with a dominant polar carboxylic acid group and a large lipophilic quinoline backbone, suggests high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in alcohols, and poor solubility in non-polar hydrocarbons. This guide provides not only this expert theoretical assessment but also the detailed, practical methodology required for any researcher to generate high-quality, reliable experimental data. By following the outlined Shake-Flask protocol, scientists can obtain the precise solubility values needed to accelerate their research and development efforts.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.

-

Palmer, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19723. Available from: [Link]

- Musil, P., et al. (2014). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Molecules, 19(6), 7625-7643.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]

-

Skałba, P., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics, 15(1), 34. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 693203, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

-

PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]

-

Wikipedia. Quinoline. Available from: [Link]

-

Chemistry LibreTexts. Solubility and Polarity. Available from: [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility? Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1018911, 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12475362, 6-Bromo-4-methylquinoline. Available from: [Link]

-

Homework.Study.com. How does polarity affect solubility? Available from: [Link]

-

Wikipedia. Organic chemistry. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

Sources

- 1. science24.com [science24.com]

- 2. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | C18H14BrNO3 | CID 1018911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]

- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-4-Methylquinoline-3-carboxylic acid crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-4-Methylquinoline-3-carboxylic Acid

This guide provides a comprehensive, field-proven methodology for researchers, scientists, and drug development professionals focused on the structural elucidation of novel quinoline derivatives. While a solved crystal structure for this compound is not currently in the public domain, this document outlines a robust, first-principles approach to its synthesis, crystallization, and definitive analysis by single-crystal X-ray diffraction (SCXRD). The protocols and predictive analyses herein are grounded in established chemical literature and data from structurally analogous compounds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitutions on the quinoline core, such as the bromine atom and carboxylic acid group in this compound, are critical for fine-tuning its physicochemical properties and biological target interactions. The bromine atom, for instance, can participate in halogen bonding, potentially enhancing binding affinity to target proteins.

Determining the precise three-dimensional atomic arrangement through crystal structure analysis is paramount. It provides unequivocal proof of molecular identity, reveals the conformational preferences of the molecule, and, most importantly, elucidates the complex network of intermolecular interactions that govern the material's solid-state properties. This knowledge is indispensable for rational drug design, polymorphism screening, and understanding structure-activity relationships (SAR).

PART I: Synthesis and Single-Crystal Growth

Proposed Synthesis Pathway

A reliable method for synthesizing the target compound is a modified Gould-Jacobs reaction. This approach involves the condensation of an aniline derivative with a diethyl malonate derivative, followed by a thermal cyclization to form the quinoline core.

A plausible synthetic route starts from 4-bromoaniline, which is reacted with diethyl 2-(ethoxymethylene)malonate or a similar reagent, followed by cyclization and subsequent functionalization to yield the target carboxylic acid. A related synthesis for 6-bromo-4-oxo-4H-quinoline has been successfully demonstrated, providing a strong foundation for this proposed pathway.[2]

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure analysis. The molecule's combination of a planar aromatic system, a polar carboxylic acid group, and a nonpolar methyl group requires a systematic screening of solvents and conditions.

1. Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. A systematic screening process is essential.

| Solvent Class | Examples | Rationale & Comments |

| Alcohols | Ethanol, Methanol, Isopropanol | Good for dissolving the polar carboxylic acid group. |

| Ketones | Acetone, Methyl Ethyl Ketone | Can offer a different polarity profile. |

| Esters | Ethyl Acetate | Often a good starting point for moderately polar compounds. |

| Aromatic | Toluene, Xylene | May promote π-π stacking interactions. |

| Ethers | Dioxane, Tetrahydrofuran (THF) | Useful for their hydrogen bond accepting capabilities. |

| Amides | N,N-Dimethylformamide (DMF) | High boiling point, use when other solvents fail. Can be difficult to remove. |

| Binary Systems | Dichloromethane/Hexane, Ethanol/Water | A "good" solvent combined with a "poor" anti-solvent allows for fine-tuned control over supersaturation. |

2. Crystallization Techniques:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove dust and particulate matter, which can act as unwanted nucleation sites.

-

Cover the vial with a cap or parafilm pierced with a few small holes.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Slow Cooling:

-

Create a saturated solution in a suitable solvent at an elevated temperature.

-

Ensure all solid material has dissolved completely.

-

Allow the solution to cool to room temperature very slowly. A Dewar flask filled with hot water can be used to achieve a slow cooling rate.

-

Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to maximize crystal yield.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Hanging Drop: A small drop of the concentrated sample solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant (anti-solvent).

-

Sitting Drop: A drop of the sample solution is mixed with the reservoir solution on a post in the middle of a sealed well.

-

In both methods, the vapor of the more volatile solvent in the drop slowly diffuses into the reservoir, gradually increasing the solute concentration and inducing crystallization.

-

PART II: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for determining the atomic-level three-dimensional structure of a crystalline material.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for SCXRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. It should be free of cracks and defects. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The positions and intensities of the diffraction spots are recorded.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and space group. The intensities of each reflection are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.

-

Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Bromine).

-

Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using a full-matrix least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

PART III: Anticipated Crystal Structure and Intermolecular Interactions

Based on the known crystal-packing motifs of quinolines and carboxylic acids, we can predict the key structural features of this compound.

Anticipated Crystallographic Data

The presence of a center of inversion is likely, given the potential for centrosymmetric hydrogen-bonded dimers.

| Parameter | Anticipated Value | Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for planar organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for achiral molecules that form inversion dimers. |

| Z (Molecules/Unit Cell) | 4 (for P2₁/c) or 2 (for P-1) | Consistent with common packing arrangements. |

| Key Interactions | H-Bonding, Halogen Bonding, π-π Stacking | Driven by the carboxylic acid, bromine, and quinoline functionalities. |

Predicted Supramolecular Assembly

The crystal packing will be a delicate balance of several intermolecular forces:

-

Carboxylic Acid Dimerization: The most dominant interaction is expected to be the formation of a robust, centrosymmetric hydrogen-bonded dimer between the carboxylic acid groups of two molecules. This forms a classic R²₂(8) graph set motif.

-

π-π Stacking: The planar quinoline rings are likely to stack in an offset or slipped-parallel fashion to minimize electrostatic repulsion while maximizing van der Waals interactions.

-

Halogen Bonding: The bromine atom at the 6-position is an electron-deficient region (a σ-hole) and can act as a halogen bond donor, potentially forming interactions with the oxygen atoms of the carboxylic acid or the nitrogen of an adjacent quinoline ring (Br···O or Br···N).

Caption: Predicted network of key intermolecular interactions.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous pathway for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The anticipated structural analysis, focusing on the interplay of hydrogen bonding, halogen bonding, and π-π stacking, will provide critical insights into the solid-state behavior of this compound. Such fundamental knowledge is a cornerstone of modern materials science and rational drug design, enabling the development of novel therapeutics with enhanced efficacy and optimized physicochemical properties.

References

- BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

-

Martínez, R., Toscano, R. A., & Lingaza, J. E. (1992). Crystal structure of benzo[h]quinoline-3-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 48(9), 1633-1635. Retrieved from [Link]

-

Bose, P., & Lovely, C. (2011). Synthesis of 6-Bromoquinoline. Scribd. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Potential Biological Activities of 6-Bromo-4-Methylquinoline-3-carboxylic Acid Derivatives

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Derivatives of quinoline-3-carboxylic acid, in particular, have been extensively investigated for their pharmacological potential. This technical guide provides a comprehensive overview of 6-Bromo-4-Methylquinoline-3-carboxylic acid derivatives, a specific subclass with significant therapeutic promise. While direct experimental data on this exact substitution pattern is emerging, this document synthesizes information from structurally related analogs to forecast its biological profile. We will explore rational synthetic routes, delve into the predicted antimicrobial and anticancer activities based on established structure-activity relationships, and provide detailed, field-proven protocols for the validation of these properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, an annulation of a benzene and a pyridine ring, is a prominent heterocyclic motif found in natural products and synthetic pharmaceuticals.[1] The addition of a carboxylic acid group at the 3-position endows the molecule with a critical pharmacophore capable of forming key interactions, such as hydrogen bonds and salt bridges, with biological targets. This feature is fundamental to the activity of many quinoline-based drugs.

The biological profile of these derivatives can be meticulously tuned by introducing various substituents onto the quinoline core.[3]

-

Halogenation: The introduction of a bromine atom, particularly at the 6-position, often enhances the lipophilicity of the molecule. This can improve membrane permeability and lead to increased potency. Bromine can also participate in halogen bonding, a specific non-covalent interaction that can contribute to ligand-receptor binding affinity.[4] Studies on related 6-bromo-quinazolinone derivatives have demonstrated that this substitution can significantly enhance cytotoxic effects against cancer cell lines.[5][6]

-

Alkylation: A methyl group at the 4-position can influence the molecule's steric profile and electronic properties. It can impact how the molecule fits into a binding pocket and may enhance hydrophobic interactions, potentially modulating both efficacy and selectivity.

Given these principles, the this compound scaffold represents a rationally designed structure poised for significant biological activity.

Proposed Synthesis of this compound Derivatives

The synthesis of substituted quinolines is well-established, with several named reactions providing reliable access to the core structure. The Gould-Jacobs reaction is a particularly effective method for constructing the 4-hydroxyquinoline-3-carboxylic acid ester scaffold, which can then be further modified. The proposed synthesis begins with the commercially available 4-bromoaniline.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Expert Rationale: This multi-step synthesis leverages robust and well-documented reactions. The Gould-Jacobs reaction provides a reliable entry to the core quinoline structure.[7] Subsequent chlorination activates the 4-position for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, which is a highly versatile and efficient method for introducing the methyl group. The final hydrolysis is a standard deprotection step.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

To a stirred solution of 4-bromoaniline (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

-

Heat the mixture to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate product often precipitates and can be collected by filtration.

-

Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-250 °C for 30 minutes. The cyclization is usually rapid at this temperature.

-

Cool the mixture and dilute with hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry under vacuum to yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[8]

Step 2: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

-

Suspend Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110 °C) for 3 hours.[7]

-

Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chloro-derivative.

Step 3: Synthesis of Ethyl 6-bromo-4-methylquinoline-3-carboxylate

-

To a solution of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) in a solvent mixture like DMF/water, add methylboronic acid (1.5 eq) and a base such as potassium phosphate (3.0 eq).[9]

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture under an inert atmosphere at 100-130 °C until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.[8]

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.

-

Cool the solution to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

Predicted Biological Activities and Mechanisms of Action

By analogy with related compounds, derivatives of this compound are predicted to exhibit potent antimicrobial and anticancer activities.

Antimicrobial Activity

Quinolone carboxylic acids are famous for their antibacterial effects.[1][10] While distinct from the fluoroquinolone antibiotics, the core scaffold is known to interfere with essential bacterial processes.

-

Predicted Mechanism: The primary mechanism is likely the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and cleaved DNA, the quinoline derivative would block the re-ligation step, leading to double-strand DNA breaks and bacterial cell death. The 6-bromo substituent is expected to enhance cellular uptake in both Gram-positive and Gram-negative bacteria.[11]

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents, and brominated derivatives have shown particular promise.[12][13]

-

Predicted Mechanisms: The anticancer effects are likely multifactorial.

-

Enzyme Inhibition: Quinoline derivatives can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuins (SIRTs), or protein kinases.[3]

-

Apoptosis Induction: Highly brominated quinolines have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] This could occur through the activation of caspase cascades or by disrupting mitochondrial function.

-

Inhibition of Topoisomerases: Similar to their antibacterial action, these compounds may also inhibit human topoisomerases, which are vital for relieving torsional stress in DNA during replication in rapidly dividing cancer cells.[13]

-

Potential Anticancer Signaling Pathway Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a quinoline derivative.

Experimental Protocols for Biological Evaluation

To validate the predicted activities, standardized in vitro assays are essential. The following protocols provide a robust framework for initial screening.

General Workflow for In Vitro Bioactivity Screening

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. download.atlantis-press.com [download.atlantis-press.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, particularly when functionalized with a carboxylic acid at the 3-position, represents a "privileged scaffold" in medicinal chemistry. This structural motif is at the core of compounds demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth analysis of the established and emerging therapeutic targets of quinoline-3-carboxylic acids. We will explore the molecular mechanisms, structure-activity relationships, and key experimental methodologies used to identify and validate these targets. This document is designed to serve as a technical resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for future discovery efforts in this promising chemical space.

Introduction: The Quinoline-3-Carboxylic Acid Scaffold

Quinoline is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring.[1] The addition of a carboxylic acid group at the 3-position creates a pharmacophore with versatile binding capabilities, enabling interactions with a diverse array of biological targets. This scaffold is found in numerous synthetic and natural bioactive compounds and has been extensively studied for its therapeutic potential across various diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3] The unique electronic and structural features of quinoline-3-carboxylic acids allow for fine-tuning of their pharmacological profiles through substitution at various positions on the bicyclic ring system.

Established Therapeutic Targets

Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV

One of the most clinically significant applications of the quinoline core is in the development of quinolone antibiotics. These agents function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination.[4][5]

Mechanism of Action: Quinolones trap the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent cell death. Specifically, they bind to a pocket in the enzyme-DNA complex that is only formed during catalysis. The carboxylic acid at the 3-position, along with a ketone at the 4-position, is crucial for this activity, primarily through coordinating with a magnesium ion that bridges the drug to the enzyme and DNA. Inhibition of these enzymes blocks DNA replication and transcription, ultimately leading to bacterial cell death.[4]

Key Compounds: The foundational quinolone antibiotics, such as nalidixic acid, have been extensively modified to create a broad spectrum of fluoroquinolones like ciprofloxacin and levofloxacin, which exhibit enhanced potency and a wider range of activity.[6] More recent research has focused on developing novel quinoline derivatives that can overcome rising antibiotic resistance, with some compounds showing dual-targeting ability against both gyrase and topoisomerase IV.[5]

Workflow: Target Validation for DNA Gyrase Inhibitors

The following diagram illustrates a typical workflow for identifying and validating novel quinoline-3-carboxylic acid derivatives as DNA gyrase inhibitors.

Caption: Workflow for DNA Gyrase Inhibitor Discovery.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is fundamental for determining the inhibitory activity of a compound on DNA gyrase.[4] The principle lies in the enzyme's ability to introduce negative supercoils into relaxed circular DNA, a process that can be visualized by agarose gel electrophoresis as the supercoiled form migrates faster than the relaxed form.